3-(Hydrazinylmethyl)-5-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-2-7(5-10-8)4-9-3-6/h2-4,10H,5,8H2,1H3 |
InChI Key |
JRPIXSBUOHOHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CNN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydrazinylmethyl 5 Methylpyridine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 3-(hydrazinylmethyl)-5-methylpyridine identifies the carbon-nitrogen bond between the pyridine (B92270) ring's methylene (B1212753) group and the hydrazine (B178648) moiety as the most logical point for disconnection. This primary disconnection (C-N bond disconnection) suggests two main classes of precursors:
An electrophilic pyridine precursor, such as 3-formyl-5-methylpyridine or 3-(halomethyl)-5-methylpyridine.
A nucleophilic hydrazine source, typically hydrazine hydrate (B1144303).
A secondary disconnection strategy involves the functional group interconversion of the hydrazinylmethyl group back to a more stable precursor, such as a carbohydrazide (B1668358) (-CONHNH2), which in turn can be disconnected to a carboxylic acid derivative (e.g., 5-methylnicotinic acid) and hydrazine.
These disconnections give rise to three primary synthetic strategies:
Route A: Reductive amination of an aldehyde precursor.
Route B: Nucleophilic substitution on a halogenated precursor.
Route C: Reduction of a carbohydrazide intermediate derived from a carboxylic acid.
Each of these routes relies on the synthesis of a suitably functionalized 3,5-disubstituted pyridine core.
Synthesis of the 3-Methylpyridine Core Precursors
The common starting material for the synthesis of the required precursors is 3,5-dimethylpyridine, also known as 3,5-lutidine. wikipedia.org This compound is produced industrially through condensation reactions, for example, from acrolein, ammonia, and formaldehyde. wikipedia.org The key challenge is the selective functionalization of one of the two methyl groups.
Synthesis of 5-Methylnicotinic Acid: A primary method to achieve selective functionalization is the oxidation of one methyl group of 3,5-lutidine to a carboxylic acid. This is typically accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. google.com The reaction conditions must be carefully controlled to minimize the over-oxidation to the byproduct, 3,5-pyridinedicarboxylic acid. The separation of the desired 5-methylnicotinic acid from this byproduct is achieved by exploiting the difference in their solubility at different pH values. google.com
Synthesis of 5-Methylpyridine-3-methanol: From 5-methylnicotinic acid, the corresponding alcohol can be prepared. The acid is first esterified (e.g., to methyl 5-methylnicotinate) and then reduced. A patented process describes the reduction of 5-methyl nicotinic acid alkyl esters using an alkali metal borohydride (B1222165), such as sodium borohydride, to yield 5-methylpyridine-3-methanol. epo.org
Synthesis of 3-Formyl-5-methylpyridine: The aldehyde precursor can be prepared from 5-methylnicotinic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent such as thionyl chloride. The resulting 5-methylnicotinoyl chloride is then subjected to a controlled reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce it completely to the alcohol. Therefore, a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), is employed, which selectively reduces the acid chloride to the aldehyde, 3-formyl-5-methylpyridine, and prevents over-reduction to the alcohol. libretexts.orglibretexts.org
Introduction of the Hydrazinylmethyl Functionality
With the core precursors in hand, the hydrazinylmethyl group can be introduced via several distinct pathways.
This pathway utilizes the 3-formyl-5-methylpyridine precursor. The synthesis proceeds in two conceptual steps, which are often performed in a single pot. First, the pyridine aldehyde reacts with hydrazine to form a hydrazone intermediate. Second, the C=N double bond of the hydrazone is reduced to a single bond to yield the final product.
Various reducing agents can be employed for the reduction of the hydrazone. Primary amine borane (B79455) complexes, generated in-situ, have been shown to be effective for the reduction of N,N-dimethylhydrazones under mildly acidic conditions. nih.govnsf.gov This methodology is applicable to the reduction of the hydrazone formed from 3-formyl-5-methylpyridine and hydrazine. The reaction involves the formation of the hydrazone, followed by reduction with a suitable hydride source like sodium borohydride or a borane complex.
This is one of the most direct methods, involving the nucleophilic substitution of a halide by hydrazine. The precursor, 3-(chloromethyl)-5-methylpyridine (B130808) or its bromo-analog, is treated with hydrazine hydrate. Hydrazine, acting as a nucleophile, displaces the halide to form the C-N bond and generate the target molecule.
This type of reaction is well-established for the synthesis of hydrazinopyridines from halopyridines. asianpubs.org The reaction of a pyridine halide with hydrazine hydrate is often facilitated by using a tertiary amine as a solvent, which acts as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. google.com
Table 1: Comparison of Precursors for Hydrazinylmethyl Group Introduction
| Precursor | Synthetic Route | Key Reagents | Advantages | Challenges |
| 3-Formyl-5-methylpyridine | Reductive Amination | Hydrazine, NaBH₄ or Amine Boranes | Can be a one-pot reaction from the aldehyde. | Synthesis of the aldehyde requires controlled reduction. |
| 3-(Chloromethyl)-5-methylpyridine | Hydrazinolysis | Hydrazine Hydrate | Direct, high-yielding substitution reaction. | Halogenated precursor can be lachrymatory and reactive. |
| 5-Methylnicotinic Acid | Multi-step via Carbohydrazide | Hydrazine Hydrate, LiAlH₄ or Borane | Utilizes a stable and accessible acid precursor. | Requires a powerful reduction step for the final conversion. |
This approach begins with 5-methylnicotinic acid. The acid is first converted to an ester, typically methyl 5-methylnicotinate. This ester is then reacted with hydrazine hydrate in a solvent like ethanol (B145695), which results in the formation of 5-methylnicotinic acid hydrazide (a carbohydrazide).
The final and most challenging step is the reduction of the carbonyl group of the carbohydrazide to a methylene (-CH₂-) group without cleaving the N-N bond. This requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing amides and esters to amines and alcohols, respectively. masterorganicchemistry.comlibretexts.org Its application to the carbohydrazide functional group is expected to reduce the carbonyl, yielding this compound. The reaction is typically carried out in an anhydrous ethereal solvent like THF, followed by a careful aqueous workup to quench the excess reagent. youtube.comorganic-chemistry.org
Functional Group Transformations and Protecting Group Strategies
During the synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The hydrazine moiety contains two nucleophilic nitrogen atoms and can be prone to undesired side reactions, such as double alkylation.
The tert-butoxycarbonyl (Boc) group is a common protecting group for hydrazines. semanticscholar.org It can be introduced selectively onto one of the nitrogen atoms by reacting the hydrazine or a hydrazine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). An efficient method for the Boc-protection of hydrazines involves stirring the substrate in molten Boc₂O without any solvent or catalyst. semanticscholar.orgresearchgate.netumich.edu
Table 2: Protecting Group Strategies for Hydrazine Moiety
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Features |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), often neat or with a base like triethylamine. jk-sci.com | Strong acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM), or HCl). fishersci.co.uk | Stable to basic, nucleophilic, and reductive conditions. Easily removed with acid. |
For instance, if one were to perform further transformations on the pyridine ring that required basic or nucleophilic conditions, the hydrazine side chain could be protected first. After the desired transformations are complete, the Boc group can be readily removed. The standard deprotection procedure involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). jk-sci.com The acid cleaves the tert-butyl ester of the carbamate, releasing the free hydrazine as its salt, along with carbon dioxide and isobutene as byproducts.
Development of Novel Catalytic and Green Chemistry Approaches for Synthesis
In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and environmentally friendly synthetic methods in organic chemistry. These principles can be applied to the synthesis of this compound, particularly in the crucial C-N bond-forming step.
Catalytic Approaches:
The final step in the proposed synthesis, the reaction between 3-(chloromethyl)-5-methylpyridine and hydrazine, is a nucleophilic substitution. While this reaction can proceed under thermal conditions, catalytic methods can offer milder reaction conditions, improved yields, and better selectivity. Palladium-catalyzed amination reactions, for example, have been effectively used for the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates. nih.gov The use of chelating phosphine (B1218219) ligands in these reactions facilitates the coupling of various hydrazine substrates. This catalytic amination provides a direct route to protected hydrazinopyridines, which can be deprotected under mild conditions. nih.gov
The following table summarizes a potential catalytic approach for the synthesis of a hydrazinopyridine derivative, which could be adapted for this compound.
| Reactants | Catalyst/Ligand | Conditions | Product | Reference |
| 2-Halopyridine, Protected Hydrazine | Palladium Catalyst, Chelating Phosphine Ligand | Inert Atmosphere, Solvent | Protected 2-Hydrazinopyridine | nih.gov |
Green Chemistry Approaches:
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several aspects can be considered to enhance its environmental compatibility.
The use of greener solvents is a key principle of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of the reactants in the proposed synthesis might be a limiting factor, the development of aqueous synthetic methodologies is a growing area of research. For instance, sonochemical protocols using water as a solvent have been developed for the green synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov Such unconventional activation methods can enhance reaction rates and yields in aqueous media.
Furthermore, minimizing the use of protecting groups and reducing the number of synthetic steps are also important green chemistry considerations. A more direct method for the introduction of the hydrazinylmethyl group would be highly desirable. While not yet reported for this specific compound, research into direct C-H functionalization of methylpyridines could one day provide a more atom-economical route.
Recent advancements in the green synthesis of hydrazide derivatives using organocatalysts like L-proline under solvent-free conditions also offer a promising avenue for exploration. mdpi.com These methods often involve simple grinding techniques, leading to high yields and short reaction times. mdpi.com
Enantioselective Synthesis Approaches to Chiral Analogues (if applicable)
The target compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, enantioselective synthesis to produce a single enantiomer is not applicable in this case.
However, the broader field of pyridine chemistry includes the synthesis of various chiral analogues for applications in asymmetric catalysis and medicinal chemistry. rsc.orgacs.org These chiral pyridine derivatives often incorporate stereocenters in substituents attached to the pyridine ring or exhibit axial chirality. The synthesis of such chiral molecules requires specialized enantioselective methods, which may involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, chiral pyridine-aminophosphine ligands have been synthesized enantioselectively and applied in asymmetric hydrogenation reactions. rsc.org While not directly relevant to the synthesis of this compound itself, these approaches highlight the advanced synthetic strategies available for creating stereochemically defined pyridine-containing compounds.
Chemical Reactivity and Mechanistic Investigations of 3 Hydrazinylmethyl 5 Methylpyridine
Nucleophilic Properties of the Hydrazine (B178648) Nitrogen Atoms
The hydrazine moiety (-NH-NH₂) of 3-(Hydrazinylmethyl)-5-methylpyridine contains two nitrogen atoms, both of which possess lone pairs of electrons and can exhibit nucleophilic character. However, their reactivity is not identical. The terminal nitrogen atom (NH₂) is generally considered the more potent nucleophilic center compared to the internal nitrogen atom (NH) which is directly attached to the methylene (B1212753) bridge.
This difference in nucleophilicity can be attributed to several factors:
Steric Hindrance: The terminal amino group is less sterically hindered, making it more accessible to electrophiles.
Electronic Effects: The internal nitrogen is bonded to a carbon atom, which can influence its electron density differently than the terminal nitrogen, which is bonded only to hydrogen and nitrogen.
The Alpha Effect: Hydrazine and its derivatives are known to exhibit enhanced nucleophilicity compared to simple amines with similar basicity, a phenomenon known as the alpha effect. This is attributed to the interaction between the lone pairs on the adjacent nitrogen atoms, which destabilizes the ground state and lowers the activation energy for reaction. This effect makes the hydrazine group a significantly more reactive nucleophile than a corresponding aminomethylpyridine.
In reactions with electrophiles, the terminal nitrogen will typically be the initial site of attack due to its higher reactivity and lower steric hindrance.
Condensation Reactions with Carbonyl Compounds
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. This compound readily undergoes these reactions via its terminal amino group to form stable products.
In the presence of an acid catalyst, this compound reacts with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N) and often referred to as Schiff bases. nih.gov The reaction mechanism involves the nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org
The general reaction is as follows: Py-CH₂-NHNH₂ + R-CO-R' → Py-CH₂-N=C(R)R' + H₂O
This reaction is typically reversible and is often carried out in solvents like ethanol (B145695) or methanol (B129727), with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.gov
Table 1: Representative Hydrazone Formation Reactions
| Carbonyl Compound | R | R' | Product Name |
|---|---|---|---|
| Benzaldehyde | Phenyl | H | 1-((5-methylpyridin-3-yl)methyl)-2-benzylidenehydrazine |
| Acetone | Methyl | Methyl | 1-((5-methylpyridin-3-yl)methyl)-2-isopropylidenehydrazine |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | 1-cyclohexylidene-2-((5-methylpyridin-3-yl)methyl)hydrazine |
This table presents expected products based on established chemical principles of hydrazone formation.
The hydrazine moiety, with its two nucleophilic nitrogen atoms, can act as a binucleophile in reactions with molecules containing two electrophilic centers. This reactivity is widely exploited for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net
A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a hydrazine condenses with a 1,3-dicarbonyl compound (or a functional equivalent) to form a five-membered pyrazole ring. nih.govbeilstein-journals.org In this context, this compound would react with a 1,3-dicarbonyl compound, first forming a hydrazone intermediate at one carbonyl group, followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net
Table 2: Expected Heterocyclic Products from Cyclocondensation Reactions
| Reagent | Resulting Heterocyclic System |
|---|---|
| Acetylacetone (a 1,3-diketone) | Pyrazole |
| Ethyl Acetoacetate (a β-ketoester) | Pyrazolone |
| Malonic acid derivatives (after initial reaction) | Pyrazolidinedione |
This table illustrates potential synthetic routes to heterocyclic systems using this compound as a building block.
Reactivity of the Pyridine (B92270) Nitrogen
The nitrogen atom within the pyridine ring of this compound retains its characteristic Lewis basicity and nucleophilicity. It possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system, making it available for reactions with electrophiles and acids.
Protonation: The pyridine nitrogen is readily protonated by acids to form a pyridinium (B92312) salt. This significantly alters the electronic properties of the molecule, making the pyridine ring highly electron-deficient and deactivating it towards electrophilic aromatic substitution.
Alkylation and Acylation: The nitrogen can act as a nucleophile, attacking alkyl halides or acyl halides to form N-alkyl or N-acyl pyridinium salts, respectively. This quaternization of the nitrogen further enhances the electron-withdrawing nature of the ring.
The presence of the electron-donating methyl and hydrazinylmethyl groups on the pyridine ring slightly increases the basicity of the ring nitrogen compared to unsubstituted pyridine. However, the primary reactivity of the pyridine nitrogen is as a base and a nucleophile. Nucleophilic attack on the pyridine ring itself is generally difficult unless the ring is activated by quaternization of the nitrogen. nih.gov
Reactivity of the Hydrazinylmethyl Group
The entire hydrazinylmethyl group displays reactivity beyond just the nucleophilicity of the nitrogen atoms. The carbon-nitrogen and nitrogen-nitrogen bonds can be susceptible to cleavage under certain conditions, and the group as a whole can undergo oxidative transformations.
The hydrazine functional group is sensitive to oxidizing agents. The oxidation of this compound can lead to several potential products depending on the reagent and reaction conditions.
Mild Oxidation: Mild oxidizing agents, such as hydrogen peroxide or air in the presence of a catalyst, can oxidize the hydrazine to a diazo compound. However, these are often unstable and can undergo further reactions.
Strong Oxidation: Stronger oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond. For instance, oxidation can result in the formation of 3-methyl-5-methylpyridine, effectively replacing the hydrazinylmethyl group with a hydrogen atom, and the release of nitrogen gas.
Side-Chain Oxidation: Under very harsh oxidative conditions (e.g., hot nitric acid or potassium permanganate), the alkyl substituents on the pyridine ring can be oxidized. researchgate.net It is conceivable that the methyl group at the 5-position could be oxidized to a carboxylic acid, yielding 3-(hydrazinylmethyl)pyridine-5-carboxylic acid, although the hydrazine moiety would also likely be affected under such strong conditions. Supercritical water oxidation is another method used for the complete destruction of substituted pyridines. birmingham.ac.uk
The methylene bridge (-CH₂-) itself is generally robust but can be a site of radical attack under specific free-radical-promoting conditions.
Reduction Reactions
Detailed research findings on the specific reduction reactions of this compound are not extensively documented in publicly available literature. However, the reactivity of the pyridine ring and the hydrazine moiety can be inferred from established principles of organic chemistry. The pyridine ring is generally resistant to catalytic hydrogenation under mild conditions that would, for example, reduce a benzene (B151609) ring. More forcing conditions, such as high pressure and temperature with catalysts like Raney nickel, platinum, or rhodium, are typically required to reduce the pyridine ring to a piperidine.
The hydrazine functional group can also undergo reduction. For instance, catalytic hydrogenation can cleave the N-N bond to yield the corresponding amine, in this case, (5-methylpyridin-3-yl)methanamine. The choice of reducing agent and reaction conditions would be critical in determining the selectivity between the reduction of the pyridine ring and the cleavage of the hydrazine N-N bond.
Common reducing agents and their potential products are summarized in the table below. It is important to note that this information is based on the general reactivity of pyridines and hydrazines, and specific experimental data for this compound is not available.
| Reducing Agent/Conditions | Potential Product(s) | Notes |
| H₂, Pd/C (mild conditions) | (5-methylpyridin-3-yl)methanamine | Selective cleavage of the hydrazine N-N bond. |
| H₂, PtO₂ or Rh/C (high pressure/temp) | (5-methylpiperidin-3-yl)methanamine | Reduction of the pyridine ring and potential cleavage of the hydrazine. |
| NaBH₄, LiAlH₄ | No reaction on the pyridine ring | These reagents are generally not strong enough to reduce the pyridine ring. They may reduce other functional groups if present. |
| Wolff-Kishner (H₂NNH₂, KOH) | No reaction | Typically used for the reduction of carbonyl groups. |
Alkylation and Acylation Reactions
The hydrazine moiety of this compound possesses two nitrogen atoms with lone pairs of electrons, making it a nucleophilic functional group susceptible to alkylation and acylation reactions.
Alkylation: The reaction of this compound with alkyl halides would likely lead to the formation of a mixture of mono- and di-alkylated products at the hydrazine nitrogens. The regioselectivity and extent of alkylation would depend on the nature of the alkylating agent, the reaction conditions, and the stoichiometry of the reactants. Steric hindrance around the nitrogen atoms could also play a role in directing the substitution pattern.
Acylation: Acylation with acyl chlorides or anhydrides would readily occur at the hydrazine nitrogens to form the corresponding acylhydrazides. Similar to alkylation, mono- and di-acylated products are possible. The use of a base is often employed to neutralize the hydrogen halide byproduct in reactions with acyl halides. Acylation is a common method to protect the hydrazine group or to synthesize more complex derivatives.
The table below outlines the expected products from typical alkylation and acylation reactions.
| Reagent | Reaction Type | Expected Product(s) |
| Methyl iodide (CH₃I) | Alkylation | 3-((1-Methylhydrazinyl)methyl)-5-methylpyridine and/or 3-((2-Methylhydrazinyl)methyl)-5-methylpyridine |
| Acetyl chloride (CH₃COCl) | Acylation | N'-( (5-methylpyridin-3-yl)methyl)acetohydrazide |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Acylation | N'-( (5-methylpyridin-3-yl)methyl)acetohydrazide |
Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution on pyridine itself requires harsh reaction conditions and generally proceeds at the 3- and 5-positions. In the case of this compound, the ring already has substituents at these positions. The methyl group is an activating, ortho-, para-director, while the hydrazinylmethyl group's effect is more complex. The hydrazine moiety can be protonated under acidic conditions typical for many EAS reactions, which would make the entire substituent strongly deactivating. Therefore, further electrophilic substitution on the pyridine ring of this compound is expected to be very difficult.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho and para to the nitrogen atom. For nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present at one of these positions. As this compound does not have a leaving group at an activated position, it is unlikely to undergo nucleophilic aromatic substitution under standard conditions.
Studies on Reaction Kinetics and Mechanisms
There is a lack of specific studies on the reaction kinetics and mechanisms for the chemical transformations of this compound in the available scientific literature. Mechanistic investigations would likely focus on understanding the regioselectivity of alkylation and acylation at the hydrazine moiety. For example, studies could explore the relative nucleophilicity of the two nitrogen atoms in the hydrazine group and how this is influenced by the electronic effects of the pyridine ring and the steric environment.
For any potential aromatic substitution reactions, mechanistic studies would be crucial to determine the directing effects of the existing substituents and to elucidate the reaction pathways. Computational chemistry could be a valuable tool to model the transition states and intermediates of these reactions, providing insights into their feasibility and regiochemical outcomes. However, without experimental data, any mechanistic discussion remains speculative.
Coordination Chemistry and Ligand Properties of 3 Hydrazinylmethyl 5 Methylpyridine
Identification of Potential Coordination Sites
3-(Hydrazinylmethyl)-5-methylpyridine possesses multiple potential coordination sites that can interact with metal ions. The primary coordination sites are the nitrogen atoms of the pyridine (B92270) ring and the hydrazine (B178648) group. The pyridine nitrogen atom is a well-known coordination site in a vast array of metal complexes. The hydrazine group (-NHNH2) offers two nitrogen atoms, the terminal amino nitrogen and the nitrogen atom attached to the methyl group, both of which have lone pairs of electrons available for donation to a metal center.
The molecule can therefore act as a monodentate, bidentate, or even a bridging ligand. As a monodentate ligand, it could coordinate through the pyridine nitrogen, which is sterically accessible and has a well-defined Lewis basicity. Alternatively, coordination could occur through the terminal nitrogen of the hydrazine group.
More interestingly, this compound can act as a bidentate chelating ligand. Chelation can occur by forming a stable five-membered ring through the coordination of the pyridine nitrogen and the adjacent nitrogen of the hydrazinyl group. Another possibility for chelation involves the two nitrogen atoms of the hydrazine group, although this would form a less stable four-membered ring. The most probable bidentate coordination mode is through the pyridine nitrogen and the terminal amino nitrogen of the hydrazine group, which would result in the formation of a stable six-membered chelate ring.
The presence of multiple coordination sites also allows for the possibility of this ligand acting as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This could occur through the simultaneous coordination of the pyridine nitrogen to one metal ion and one or both nitrogen atoms of the hydrazine group to another metal ion.
Formation of Metal Complexes with Transition Metals
The versatile coordination behavior of this compound allows for the formation of a variety of metal complexes with transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Mononuclear complexes of this compound can be synthesized by reacting the ligand with a metal salt in a stoichiometric ratio that favors the formation of a 1:1 or 1:2 metal-to-ligand complex. For example, reacting one equivalent of a transition metal halide (e.g., CuCl₂, NiCl₂, CoCl₂) with one or two equivalents of the ligand in a solvent like ethanol (B145695) or methanol (B129727) can lead to the formation of mononuclear complexes.
The general reaction can be represented as: M(X)n + m(C₇H₁₁N₃) → [M(C₇H₁₁N₃)m]Xn Where M is the transition metal, X is an anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻), and m is the number of ligand molecules.
| Metal Ion | Ligand Ratio | Resulting Complex (Hypothetical) |
| Cu(II) | 1:1 | [Cu(C₇H₁₁N₃)Cl₂] |
| Ni(II) | 1:2 | [Ni(C₇H₁₁N₃)₂(H₂O)₂]Cl₂ |
| Co(II) | 1:2 | [Co(C₇H₁₁N₃)₂Cl₂] |
This table presents hypothetical examples of mononuclear complexes that could be formed.
The bridging capability of this compound can be exploited to synthesize polynuclear complexes. This is typically achieved by carefully controlling the reaction stoichiometry and conditions. For instance, using a metal-to-ligand ratio of 2:1 or by employing metal precursors that have a tendency to form bridged structures can facilitate the formation of dinuclear or polynuclear species.
A possible synthetic route could involve reacting the ligand with a metal salt that has easily displaceable ligands, allowing the this compound to bridge two metal centers. The resulting structures could feature the ligand bridging two metal ions through its pyridine and hydrazine functionalities.
| Metal Precursor | Ligand Ratio | Resulting Complex (Hypothetical) |
| [Ru(arene)Cl₂]₂ | 2:2 | [(arene)RuCl(μ-C₇H₁₁N₃)RuCl(arene)] |
| Cu(OAc)₂·H₂O | 2:2 | [Cu₂(μ-OAc)₂(μ-C₇H₁₁N₃)(OAc)₂] |
This table presents hypothetical examples of polynuclear complexes.
Structural Elucidation of Coordination Compounds
The precise structure and bonding in the metal complexes of this compound can be determined using a combination of analytical techniques, primarily single-crystal X-ray diffraction and various spectroscopic methods.
Hypothetical Crystallographic Data for a Mononuclear Ni(II) Complex:
| Parameter | Value |
| Formula | [Ni(C₇H₁₁N₃)₂(H₂O)₂]Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Z | 4 |
| R-factor | 0.045 |
This table presents hypothetical crystallographic data.
Spectroscopic techniques provide valuable information about the coordination of the ligand to the metal ion in solution and in the solid state.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination are expected to shift. For example, a shift in the ν(C=N) stretching frequency of the pyridine ring to a higher wavenumber would indicate coordination through the pyridine nitrogen. Similarly, changes in the N-H stretching and bending vibrations of the hydrazine group would suggest its involvement in coordination. The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations, providing direct evidence of coordination. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy can provide information about the geometry of the metal ion in the complex. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment of the transition metal. For instance, the number and position of these bands can help distinguish between octahedral, tetrahedral, or square planar geometries for a given metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons of the ligand are expected to change upon coordination to a metal ion. The magnitude and direction of these shifts can provide insights into the coordination mode of the ligand.
Hypothetical Spectroscopic Data for a Diamagnetic Zn(II) Complex:
| Technique | Ligand | Complex | Interpretation |
| ¹H NMR (δ, ppm) | |||
| Pyridine-H | 7.2-8.5 | 7.5-8.8 | Downfield shift upon coordination |
| CH₂ | 3.8 | 4.1 | Downfield shift upon coordination |
| NH₂ | 4.5 | 5.0 | Downfield shift upon coordination |
| IR (cm⁻¹) | |||
| ν(C=N) pyridine | 1580 | 1605 | Shift to higher frequency |
| ν(N-H) hydrazine | 3350, 3280 | 3300, 3250 | Shift to lower frequency |
| ν(M-N) | - | 450 | Appearance of new band |
Investigation of Electronic and Magnetic Properties of Complexes
The electronic properties of metal complexes with a ligand like this compound would typically be investigated using UV-Visible spectroscopy and cyclic voltammetry.
UV-Visible Spectroscopy: The electronic spectra of these complexes would be expected to display bands corresponding to intra-ligand (π → π* and n → π*) transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. nih.govresearchgate.net For instance, in related pyridine-containing complexes, transitions within the aromatic rings typically appear in the 250–400 nm range. nih.gov The position and intensity of d-d transition bands for paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)) would provide information about the coordination geometry (e.g., octahedral, tetrahedral). For example, Ni(II) complexes in an octahedral geometry often show characteristic transitions such as ³A₂g(F)→³T₁g(F) and ³A₂g(F)→³T₁g(P).
Cyclic Voltammetry (CV): This electrochemical technique would be employed to study the redox behavior of the metal complexes. analis.com.my The resulting voltammograms can reveal information about the stability of different oxidation states of the central metal ion and whether redox processes are reversible, quasi-reversible, or irreversible. For copper complexes with similar N-donor ligands, a common observation is the quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. analis.com.my
Magnetic Properties: The magnetic susceptibility of the complexes would be measured over a range of temperatures to determine their magnetic moments. mdpi.com This data is crucial for understanding the electronic structure, spin state, and potential magnetic interactions between metal centers. For a mononuclear high-spin Co(II) (d⁷) complex in an octahedral environment, the magnetic moment is typically in the range of 4.3-5.2 B.M., while for octahedral Ni(II) (d⁸) complexes, it is usually around 2.8-3.3 B.M. researchgate.net Any significant deviation from these values could suggest magnetic coupling in polynuclear complexes or a different coordination geometry. rsc.org
A hypothetical data table for such investigations might look like this:
| Complex | λ_max (nm) (Assignment) | Magnetic Moment (μ_eff, B.M.) | Redox Potential (V) vs. Ag/AgCl (Process) |
| [Ni(L)₂(H₂O)₂]Cl₂ | 350 (π → π), 650 (d-d), 980 (d-d) | 3.1 | +0.85 (Irreversible Oxidation) |
| [Cu(L)₂]Cl₂ | 370 (π → π), 680 (d-d) | 1.9 | +0.45 (Quasi-reversible, Cu(II)/Cu(I)) |
| [Co(L)₂(H₂O)₂]Cl₂ | 360 (π → π*), 550 (d-d), 1100 (d-d) | 4.8 | +0.70 (Irreversible Oxidation) |
| L = this compound |
Theoretical Studies on Metal-Ligand Bonding and Stability
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the nature of metal-ligand interactions. researchgate.net
A summary of hypothetical DFT results could be presented as follows:
| Complex | M-N(pyridine) Bond Length (Å) | M-N(hydrazine) Bond Length (Å) | HOMO-LUMO Gap (eV) | Interaction Energy (kcal/mol) |
| [Ni(L)₂(H₂O)₂]²⁺ | 2.08 | 2.15 | 3.5 | -350 |
| [Cu(L)₂]²⁺ | 2.02 | 2.09 | 3.1 | -380 |
| [Zn(L)₂]²⁺ | 2.10 | 2.18 | 4.2 | -410 |
| L = this compound |
Research into the Catalytic Activity of Metal Complexes
Metal complexes derived from pyridine and hydrazine-containing ligands are often explored for their catalytic potential in various organic transformations. researchgate.netmdpi.com
Catalytic Reactions: Given the structural features, complexes of this compound could be screened as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. For example, copper and cobalt complexes with related ligands have shown activity in Henry reactions or oxidation of alcohols. ias.ac.in Rhodium complexes are known to catalyze "click chemistry" reactions, such as azide-alkyne cycloadditions. acs.orgacs.org
Mechanistic Studies: Research in this area would involve optimizing reaction conditions (catalyst loading, temperature, solvent, and reaction time) to maximize product yield and selectivity. Mechanistic investigations might follow, using techniques like in-situ spectroscopy or kinetic studies to understand the role of the metal complex in the catalytic cycle. The ligand's structure can influence the catalytic activity by modifying the steric and electronic environment around the metal center, thereby affecting substrate binding and activation. ias.ac.in
A representative table summarizing catalytic activity might be:
| Complex Catalyst | Reaction | Substrate | Product Yield (%) |
| [Cu(L)₂]Cl₂ | Henry Reaction | Benzaldehyde | 75 |
| [Co(L)₂(H₂O)₂]Cl₂ | Oxidation of Benzyl Alcohol | Benzyl Alcohol | 68 |
| [Rh(L)Cl₃] | Azide-Alkyne Cycloaddition | Phenylacetylene | 92 |
| L = this compound |
Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Hydrogen Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For 3-(Hydrazinylmethyl)-5-methylpyridine, distinct signals are expected for the protons on the pyridine (B92270) ring, the methyl group, the methylene (B1212753) bridge, and the hydrazinyl moiety.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is populated with hypothetical data for illustrative purposes as specific experimental data for this compound is not publicly available.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | 8.30 | s | - | 1H |
| H-4 (Pyridine) | 7.50 | s | - | 1H |
| H-6 (Pyridine) | 8.25 | s | - | 1H |
| -CH₃ (Methyl) | 2.35 | s | - | 3H |
| -CH₂- (Methylene) | 3.90 | s | - | 2H |
| -NH₂ (Hydrazinyl) | 4.10 | br s | - | 2H |
| -NH- (Hydrazinyl) | 5.20 | br s | - | 1H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table contains hypothetical data for illustrative purposes as specific experimental data for this compound is not publicly available.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 148.5 |
| C-3 (Pyridine) | 135.0 |
| C-4 (Pyridine) | 137.2 |
| C-5 (Pyridine) | 132.8 |
| C-6 (Pyridine) | 147.9 |
| -CH₃ (Methyl) | 18.1 |
| -CH₂- (Methylene) | 55.4 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, confirming the connectivity within the pyridine ring if the signals were not singlets.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, for example, linking the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methylene protons and the C-3 and C-4 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₇H₁₁N₃), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Table 3: Hypothetical HRMS Data for this compound (Note: This table is for illustrative purposes.)
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 138.1026 | (Hypothetical value) |
Fragmentation Pattern Analysis for Structural Insights
In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to a particular molecular structure and can be used to deduce the connectivity of the atoms. For this compound, characteristic fragmentation would likely involve the cleavage of the C-C bond between the methylene group and the pyridine ring, as well as fragmentation of the hydrazinyl moiety. Analysis of these fragmentation pathways provides valuable confirmation of the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
A comprehensive search of scientific literature and spectral databases did not yield specific experimental Infrared (IR) or Raman spectroscopy data for the compound this compound.
Vibrational spectroscopy is a powerful tool for the characterization of chemical compounds. In theory, the IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. For instance, one would expect to observe:
N-H stretching vibrations from the hydrazinyl group, typically in the region of 3200-3400 cm⁻¹.
C-H stretching vibrations from the methyl group and the pyridine ring, usually found between 2800-3100 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ range.
N-H bending vibrations , which would likely appear around 1600 cm⁻¹.
CH₂ and CH₃ bending vibrations , typically observed in the 1350-1470 cm⁻¹ region.
Without experimental data, a precise analysis and assignment of these vibrational modes for this compound is not possible.
Electronic Absorption and Fluorescence Spectroscopy
There is no available experimental data in the searched scientific literature regarding the electronic absorption (UV-Vis) and fluorescence spectra of this compound.
Generally, pyridine and its derivatives exhibit absorption bands in the UV region. researchgate.net The electronic transitions are typically of the π → π* and n → π* type. For this compound, the pyridine ring would be the primary chromophore. The presence of the hydrazinylmethyl and methyl substituents would be expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted pyridine.
The fluorescence properties of a molecule are dependent on its structure and electronic characteristics. While some pyridine derivatives are known to be fluorescent, no specific information on the fluorescence quantum yield, excitation, or emission spectra of this compound has been reported. nih.govbeilstein-journals.org
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
A search of crystallographic databases and the scientific literature did not uncover any single crystal or powder X-ray diffraction (XRD) data for this compound. Therefore, information regarding its crystal structure, such as the unit cell parameters, space group, and atomic coordinates, is not available. acs.orgacs.org
X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Single crystal XRD provides detailed information about bond lengths, bond angles, and intermolecular interactions. Powder XRD is a valuable tool for phase identification and for assessing the purity of a crystalline sample.
Chromatographic Techniques for Purity and Separation
While chromatographic techniques are essential for the purification and purity assessment of organic compounds, no specific methods have been published for the analysis of this compound. The following sections discuss the general applicability of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to this type of compound.
Gas Chromatography (GC)
There are no specific Gas Chromatography (GC) methods documented for the analysis of this compound. The feasibility of GC analysis for this compound would depend on its volatility and thermal stability. Given the presence of the polar hydrazinyl group, derivatization might be necessary to improve its chromatographic properties and prevent peak tailing. The choice of a suitable stationary phase and detector would be crucial for achieving good separation and sensitivity.
High-Performance Liquid Chromatography (HPLC)
No specific High-Performance Liquid Chromatography (HPLC) methods for the separation or purity determination of this compound have been reported in the literature. sielc.com In general, reversed-phase HPLC is a versatile technique for the analysis of pyridine derivatives. sielc.com A suitable method for this compound would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The basic nature of the pyridine and hydrazinyl groups would necessitate careful control of the mobile phase pH to ensure good peak shape. Detection could be achieved using a UV detector, as the pyridine ring is expected to absorb UV light. pensoft.net
Computational and Theoretical Chemistry Studies of 3 Hydrazinylmethyl 5 Methylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For a molecule like 3-(Hydrazinylmethyl)-5-methylpyridine, DFT studies would provide invaluable insights.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C and C-N single bonds in the hydrazinylmethyl side chain), a conformational analysis would be necessary. This involves exploring the potential energy surface to identify various low-energy conformers and determine the global minimum energy structure, which represents the most stable arrangement of the atoms. The results would typically be presented in a table listing the relative energies of different conformers.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Understanding the electronic properties of a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of DFT studies. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. A typical output would include the energies of these frontier orbitals and a visualization of their spatial distribution.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. This correlation between theoretical and experimental data helps to confirm the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties. The calculated frequencies are often scaled to correct for systematic errors inherent in the computational methods.
Reactivity Indices and Fukui Functions
To gain a more quantitative understanding of chemical reactivity, various reactivity descriptors can be calculated from the results of DFT computations. These include global reactivity indices such as electronegativity, chemical hardness, and electrophilicity. Additionally, local reactivity can be analyzed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. This information is crucial for predicting how this compound might interact with other chemical species.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.
Investigation of Molecular Flexibility and Dynamics
MD simulations would allow for the investigation of the conformational flexibility of this compound in a simulated environment, such as in a solvent. By simulating the motion of the atoms over a period of time, researchers can observe conformational changes, intramolecular hydrogen bonding dynamics, and how the molecule interacts with its surroundings. This provides a more realistic view of the molecule's behavior than static quantum chemical models.
Solvent Effects on Molecular Conformation
No specific studies detailing the effects of different solvents on the molecular conformation of this compound were identified. Such studies would typically involve quantum chemical calculations or molecular dynamics simulations to explore how the molecule's three-dimensional structure, bond angles, and dihedral angles change in various solvent environments (e.g., polar, nonpolar, protic, aprotic). This information is crucial for understanding the molecule's behavior in different chemical and biological contexts. However, without dedicated research, any discussion on this topic would be purely speculative.
Prediction of Chemical Reactivity and Reaction Pathways
There is no available research that specifically predicts the chemical reactivity and reaction pathways of this compound using computational methods. Theoretical studies in this area often employ Density Functional Theory (DFT) to calculate molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and Fukui functions. These calculations help in identifying the most likely sites for nucleophilic or electrophilic attack and in predicting the thermodynamics and kinetics of potential reactions. The absence of such studies for this compound means that its reactivity profile from a computational standpoint remains uncharacterized.
Ligand-Target Interaction Modeling (Molecular Docking, MD Simulation) for Fundamental Binding Mechanisms
No molecular docking or molecular dynamics (MD) simulation studies specifically investigating the interaction of this compound with any biological target were found. This type of research is fundamental in drug discovery and molecular biology to understand how a ligand might bind to a protein's active site. These simulations provide insights into the binding affinity, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the stability of the ligand-protein complex. Without such studies, the potential biological targets and binding mechanisms of this compound remain computationally unexplored.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
Theoretically, the bifunctional nature of 3-(Hydrazinylmethyl)-5-methylpyridine, possessing both a nucleophilic hydrazine (B178648) group and a basic pyridine (B92270) ring, would make it a versatile building block for the synthesis of various heterocyclic systems. The hydrazine moiety could readily undergo condensation reactions with dicarbonyl compounds, such as diketones or ketoesters, to form five- or six-membered heterocyclic rings like pyrazoles and pyridazines.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocycle |
| 1,3-Diketone | Substituted Pyrazole (B372694) |
| 1,2-Diketone | Substituted Pyridazine |
| Ketoester | Substituted Pyrazolone |
| Isothiocyanate | Substituted Thiadiazole |
This table is illustrative of potential reactions based on general principles of hydrazine chemistry and does not represent documented reactions of this compound.
Use in the Construction of Macrocyclic and Supramolecular Architectures
The pyridine and hydrazine functionalities of this compound could also be exploited in the construction of macrocycles and other supramolecular structures. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the hydrazine group can be transformed into a hydrazone, which is also an excellent ligand. The reaction with difunctional aldehydes or ketones could lead to the formation of macrocyclic Schiff bases.
Integration into Polymeric Materials and Functional Coatings Research
In the field of materials science, this compound could potentially be incorporated into polymer backbones or used as a pendant group to impart specific properties. For instance, it could be grafted onto existing polymers to introduce metal-chelating sites, which could be useful for creating catalytic materials or for the removal of heavy metals from solutions.
Development of Novel Organic Catalysts or Ligands for Organic Reactions
The pyridine-hydrazine scaffold is a known motif in the design of ligands for transition metal catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by the methyl group on the pyridine ring.
Applications in Advanced Analytical Methods (e.g., as a derivatizing agent for detection)
Hydrazine-containing compounds are well-established derivatizing agents in analytical chemistry, particularly for the analysis of carbonyl compounds (aldehydes and ketones) by techniques such as HPLC and mass spectrometry. The reaction of the hydrazine with a carbonyl forms a stable hydrazone, and the pyridine moiety would provide a site for protonation, enhancing ionization efficiency in mass spectrometry and potentially improving chromatographic retention.
Exploration of Molecular Interactions in Chemical Biology Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
